molecular formula C12H11NO3 B1278144 Methyl 5-(3-aminophenyl)furan-2-carboxylate CAS No. 54023-06-2

Methyl 5-(3-aminophenyl)furan-2-carboxylate

Cat. No.: B1278144
CAS No.: 54023-06-2
M. Wt: 217.22 g/mol
InChI Key: IZIZPLREWPTKFV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Methyl 5-(3-aminophenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Methyl 5-(3-aminophenyl)furan-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with amine groups. The compound can be synthesized through various approaches, including:

  • Furan Derivative Preparation : Starting from furfuryl alcohol, different substitutions can be made to introduce the amino and carboxyl groups.
  • Amine Coupling : The introduction of the 3-aminophenyl group is achieved through coupling reactions that may involve coupling agents and solvents under controlled conditions.

Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. The biological activity is often evaluated using assays such as MTT or SRB assays, which measure cell viability and proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
HeLa (Cervical)XX.XX
HepG2 (Liver)XX.XX
Vero (Normal)XX.XX

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antibacterial Activity

In addition to anticancer properties, this compound exhibits antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) is used to evaluate its effectiveness.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusXX.XX
Escherichia coliXX.XX
Bacillus subtilisXX.XX

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Induction of Apoptosis : Some studies suggest that this compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Protein Synthesis : Similar compounds have been noted to interfere with bacterial protein synthesis, leading to growth inhibition.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Phutdhawong et al. evaluated the cytotoxic effects of various furan derivatives, including this compound, against HeLa and HepG2 cell lines, revealing significant anticancer potential with varying IC50 values across different derivatives .
  • Antibacterial Evaluation : Another research highlighted the antibacterial properties of furan derivatives against Gram-positive and Gram-negative bacteria, where this compound demonstrated notable MIC values against pathogenic strains .

Properties

IUPAC Name

methyl 5-(3-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIZPLREWPTKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428090
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54023-06-2
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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